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molecular formula C8H14ClNO2 B8755522 Methyl 3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride

Methyl 3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride

Cat. No. B8755522
M. Wt: 191.65 g/mol
InChI Key: PICGGKWVMKLPJR-UHFFFAOYSA-N
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Patent
US09309243B2

Procedure details

3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (5 g, 20.72 mmol) was dissolved in MeOH (200 mL) and 4M HCl in 1,4-dioxane (25.9 mL) was added. The reaction mixture was heated at 60° C. for 4 h. The reaction mixture was cooled to room temperature, then concentrated, to afford the title compound (4.0 g, 101%) as a pale yellow solid. δH (250 MHz, CDCl3) 3.69 (s, 3H), 3.42 (br s, 1H), 2.11 (br s, 5H), 1.84 (br s, 1H), 1.62 (d, J 4.2 Hz, 1H), 1.29 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.9 mL
Type
solvent
Reaction Step Two
Yield
101%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][C:12]2([C:15]([OH:17])=[O:16])[CH:10]([CH2:11]2)[CH2:9]1)=O)(C)(C)C.[ClH:18].[CH3:19]O>O1CCOCC1>[ClH:18].[CH:10]12[CH2:11][C:12]1([C:15]([O:17][CH3:19])=[O:16])[CH2:13][CH2:14][NH:8][CH2:9]2 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CC2(CC1)C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25.9 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.C12CNCCC2(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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